molecular formula C16H20N2O3 B1417326 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152578-50-1

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1417326
CAS RN: 1152578-50-1
M. Wt: 288.34 g/mol
InChI Key: JMVYWDJCUUUZGS-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMMP, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers investigating various aspects of cellular and molecular biology.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Pyrazole derivatives, including those structurally related to the specified compound, are pivotal in the synthesis of heterocyclic compounds. These serve as fundamental building blocks in organic chemistry for the development of a wide array of heterocyclic structures, which are crucial in pharmaceuticals, agrochemicals, and dyes. Research has highlighted the versatility of pyrazole compounds in synthesizing heterocycles, demonstrating their significance in creating complex molecular architectures with potential biological activities (Gomaa & Ali, 2020).

Biological Applications

The biological activities of pyrazole carboxylic acid derivatives are of considerable interest due to their therapeutic potential. These compounds exhibit a wide range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Such diversity underscores the importance of pyrazole-based compounds in medicinal chemistry, offering avenues for the development of new therapeutic agents (Cetin, 2020).

Pharmacological Properties

Investigations into the pharmacological properties of pyrazole derivatives reveal their potential as anticancer agents. The Knoevenagel condensation, a reaction involving pyrazole compounds, has been instrumental in generating bioactive molecules with significant anticancer activity. This highlights the role of pyrazole derivatives in drug discovery, particularly in designing molecules targeting cancer (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)8-18-9-13(16(19)20)15(17-18)12-7-11(3)5-6-14(12)21-4/h5-7,9-10H,8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVYWDJCUUUZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

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